西酞普兰烯烃二聚氯化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

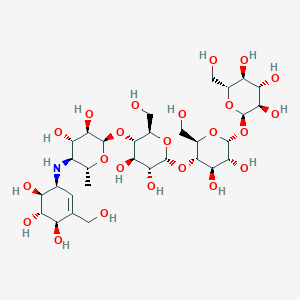

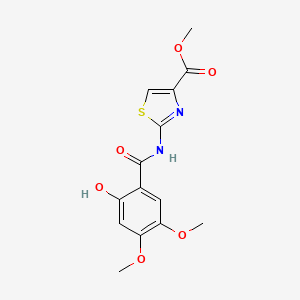

Citalopram Alkene Dimer Chloride is a chemical compound with the molecular formula C40H41ClF2N4O . It has a molecular weight of 667.2 g/mol . It is an impurity in the synthesis of Citalopram and Escitalopram .

Synthesis Analysis

Citalopram Alkene Dimer Chloride is an unwanted byproduct in the synthesis of Citalopram. Research efforts have focused on optimizing Citalopram synthesis processes to minimize its formation. This can involve modifying reaction conditions or introducing purification steps to remove the impurity before the final Citalopram product is obtained.Molecular Structure Analysis

The molecular structure of Citalopram Alkene Dimer Chloride is complex, with a number of different functional groups present . The IUPAC name for this compound is [5-cyano-2-[(E)-4-(dimethylamino)-1-(4-fluorophenyl)but-1-enyl]phenyl]methyl-[3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propyl]-dimethylazanium;chloride .Chemical Reactions Analysis

The presence of Citalopram Alkene Dimer Chloride can potentially affect the quality and efficacy of the final Citalopram medication. Its chemical structure suggests it might not possess the same pharmacological activity as Citalopram itself.Physical And Chemical Properties Analysis

Citalopram Alkene Dimer Chloride has a number of computed properties. It has a molecular weight of 667.2 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 7, and a rotatable bond count of 12 . Its exact mass is 666.2936960 g/mol, and it has a topological polar surface area of 60 Ų .科学研究应用

Drug Development

Citalopram Alkene Dimer Chloride possesses unique properties that make it valuable for various applications, such as drug development. It is an impurity in the synthesis of Citalopram and Escitalopram , two widely used antidepressants.

Palladium-Catalyzed Heteroallylation

Citalopram Alkene Dimer Chloride has been mentioned in the context of palladium-catalyzed heteroallylation of unactivated alkenes . This method provides rapid access to a wide array of desirable heterocyclic targets, as illustrated by a concise synthesis of the widely prescribed antidepressant citalopram .

作用机制

Target of Action

Citalopram Alkene Dimer Chloride is an impurity in the synthesis of Citalopram . Citalopram is a selective serotonin reuptake inhibitor (SSRI) and its primary target is the serotonin transporter (solute carrier family 6 member 4, SLC6A4) . This transporter plays a crucial role in the reuptake of serotonin (5-HT) from the synaptic cleft, thereby regulating serotonergic transmission in the central nervous system .

Mode of Action

Citalopram enhances serotonergic transmission by inhibiting the reuptake of serotonin, making it the most selective SSRI towards serotonin reuptake inhibition . It has a minimal effect on dopamine and norepinephrine transportation and virtually no affinity for muscarinic, histaminergic, or GABAergic receptors .

Biochemical Pathways

Citalopram’s action primarily affects the serotonin signaling pathway . It has been suggested that citalopram may inhibit CalDAG-GEFI/Rap1 signaling and competitively antagonize GPVI in platelets . These are two novel and putative mechanisms of citalopram-induced platelet inhibition .

Pharmacokinetics

After oral administration, citalopram is rapidly absorbed, with peak plasma levels observed approximately after 1–4 hours and a plasma half-life of approximately 35 hours . It is highly lipophilic, resulting in high bioavailability (approximately 80%) after oral administration . Approximately 12–23% of orally dosed citalopram is excreted unchanged in the urine, and approximately 10% is excreted in the feces .

Result of Action

Citalopram’s action results in the potentiation of serotonergic activity in the central nervous system, which is presumed to be related to its inhibition of CNS neuronal reuptake of serotonin . This leads to an increase in serotonin concentrations at the synaptic cleft, enhancing serotonin signaling. This mechanism is thought to contribute to citalopram’s antidepressant effects .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Citalopram Alkene Dimer Chloride involves the reaction of Citalopram with a suitable alkene to form the alkene dimer, which is then chlorinated to form the final product.", "Starting Materials": [ "Citalopram", "Alkene", "Chlorine gas", "Solvent (e.g. dichloromethane)" ], "Reaction": [ "Step 1: Citalopram is dissolved in a suitable solvent, such as dichloromethane.", "Step 2: A suitable alkene, such as ethene or propene, is added to the solution.", "Step 3: The mixture is stirred at room temperature for several hours to allow the alkene to react with the Citalopram and form the alkene dimer.", "Step 4: Chlorine gas is bubbled through the reaction mixture to chlorinate the alkene dimer and form Citalopram Alkene Dimer Chloride.", "Step 5: The product is isolated by filtration or extraction, and purified by recrystallization or chromatography." ] } | |

CAS 编号 |

1370643-27-8 |

分子式 |

C40H41ClF2N4O |

分子量 |

667.23 |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

5-Cyano-N-[[5-cyano-2-[(1E)-4-(dimethylamino)-1-(4-fluorophenyl)-1-buten-1-yl]phenyl]methyl]-1-(4-fluorophenyl)-1,3-dihydro-N,N-dimethyl-1-isobenzofuranpropanaminium Chloride |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。